molecular formula C7H8N2O3S2 B15158710 2-Amino-2,3-dihydro-1,3-benzothiazole-2-sulfonic acid CAS No. 675583-70-7

2-Amino-2,3-dihydro-1,3-benzothiazole-2-sulfonic acid

Cat. No.: B15158710
CAS No.: 675583-70-7
M. Wt: 232.3 g/mol
InChI Key: OEDGCTVTPIIFEK-UHFFFAOYSA-N
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Description

2-Amino-2,3-dihydro-1,3-benzothiazole-2-sulfonic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure This compound is part of the benzothiazole family, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2,3-dihydro-1,3-benzothiazole-2-sulfonic acid typically involves the cyclization of 2-aminobenzenethiol with appropriate sulfonating agents. One common method includes the reaction of 2-aminobenzenethiol with sulfuric acid or chlorosulfonic acid under controlled conditions to introduce the sulfonic acid group. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2,3-dihydro-1,3-benzothiazole-2-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzothiazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted benzothiazoles, sulfonic acid derivatives, and amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-2,3-dihydro-1,3-benzothiazole-2-sulfonic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex benzothiazole derivatives.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2,3-dihydro-1,3-benzothiazole-2-sulfonic acid involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to biological effects. The specific pathways involved depend on the particular application and target molecule.

Properties

CAS No.

675583-70-7

Molecular Formula

C7H8N2O3S2

Molecular Weight

232.3 g/mol

IUPAC Name

2-amino-3H-1,3-benzothiazole-2-sulfonic acid

InChI

InChI=1S/C7H8N2O3S2/c8-7(14(10,11)12)9-5-3-1-2-4-6(5)13-7/h1-4,9H,8H2,(H,10,11,12)

InChI Key

OEDGCTVTPIIFEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(S2)(N)S(=O)(=O)O

Origin of Product

United States

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